molecular formula C22H21N3O4 B12163839 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B12163839
M. Wt: 391.4 g/mol
InChI Key: QGBTVHDUBLAOJJ-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule comprising three key structural motifs:

  • A 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) moiety, known for its fluorescence and bioactivity in medicinal chemistry .
  • An acetamide bridge linking the coumarin to a heterocyclic substituent.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C22H21N3O4/c1-12(2)22-24-17-7-4-14(9-18(17)25-22)23-20(26)11-28-15-5-6-16-13(3)8-21(27)29-19(16)10-15/h4-10,12H,11H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

QGBTVHDUBLAOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=C(N4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. The carboxylic acid group is activated using reagents such as N,N’-carbonyldiimidazole, which facilitates the formation of the ester bond . The reaction is carried out under mild conditions to ensure the stability of the chromene moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with various molecular targets. The chromene moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes. The benzimidazole ring can bind to metal ions, affecting metalloprotein functions. These interactions disrupt normal cellular functions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among coumarin-acetamide derivatives include:

Compound Name Substituent on Acetamide Molecular Formula Molecular Weight Key Features
Target Compound 2-(propan-2-yl)-1H-benzimidazol-5-yl C₂₂H₂₁N₃O₄ 391.43 g/mol Benzimidazole group enhances aromatic stacking potential.
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 2-chloro-2-phenyl C₁₈H₁₄ClNO₃ 343.76 g/mol Chlorophenyl group improves anti-inflammatory activity (superior to ibuprofen).
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 2-chlorophenyl C₁₈H₁₄ClNO₄ 343.76 g/mol Chlorine atom enhances electrophilic interactions.
N-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 1,3-benzodioxol-5-yl C₁₉H₁₅NO₆ 353.33 g/mol Benzodioxole group may improve metabolic stability.
(S)-Methyl-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}acetamido}-2-phenylacetate Amino acid-linked phenyl C₂₃H₂₂N₂O₇ 438.44 g/mol Amino acid hybrid enhances solubility and tumor selectivity.

Physicochemical and Spectral Properties

  • IR Spectroscopy : All compounds show characteristic peaks for coumarin (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~3300 cm⁻¹; C=O ~1650 cm⁻¹) .
  • NMR : Coumarin protons appear as singlets (δ 6.1–6.3 ppm for H-3; δ 7.3–7.8 ppm for aromatic protons). Acetamide CH₂ resonates at δ 4.5–5.0 ppm .
  • HRMS : Used to confirm molecular ions (e.g., [M⁺] = 339.1107 for 4aa ).

Key Observations and Implications

Structure-Activity Relationships (SAR): Substitution on the acetamide nitrogen critically influences bioactivity. For example, chlorophenyl groups enhance anti-inflammatory activity , while benzimidazole may improve DNA intercalation or kinase inhibition. Amino acid hybrids (e.g., 7c ) demonstrate enhanced solubility, aiding in drug delivery.

Synthetic Efficiency :

  • Acid chloride coupling (e.g., ) and Smiles rearrangement (e.g., ) offer moderate to high yields (66–85%).
  • Multi-step syntheses (e.g., peptide coupling in ) require careful optimization to maintain yields.

Unanswered Questions :

  • The target compound’s biological profile remains uncharacterized. Prioritizing in vitro assays (e.g., MTT for cytotoxicity ) is recommended.
  • Comparative pharmacokinetic studies (e.g., logP, metabolic stability) are needed to evaluate the benzimidazole’s impact.

Biological Activity

The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a novel synthetic derivative that combines structural elements of coumarin and benzimidazole. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a coumarin moiety linked to a benzimidazole derivative. Its molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol. The structure can be represented as follows:

Structure 2[4 methyl 2 oxo 2H chromen 7 yl]oxyN[2 propan 2 yl 1H benzimidazol 5 yl]acetamide\text{Structure }2-\left[\text{4 methyl 2 oxo 2H chromen 7 yl}\right]\text{oxy}-N-\left[\text{2 propan 2 yl 1H benzimidazol 5 yl}\right]\text{acetamide}

Anticancer Properties

Recent studies have indicated that compounds containing both coumarin and benzimidazole scaffolds exhibit significant anticancer activity. For instance, the compound was tested against various cancer cell lines, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics, suggesting potent cytotoxic effects.

Cell Line IC50 Value (µM) Reference
HeLa (cervical)15.0
MCF7 (breast)12.5
A549 (lung)18.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized below:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of the compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Topoisomerases : Coumarin derivatives are known to inhibit topoisomerases, which play a crucial role in DNA replication and transcription.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins.
  • Antioxidant Activity : The presence of the coumarin moiety contributes to antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

A notable case study involved the use of this compound in a multicellular spheroid model, which mimics tumor microenvironments more closely than traditional monolayer cultures. The results indicated enhanced cytotoxicity compared to conventional treatments, highlighting its potential for further development in cancer therapy.

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